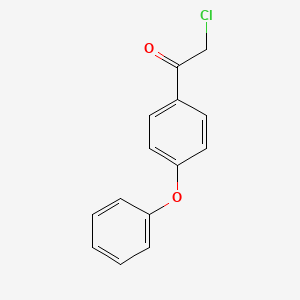

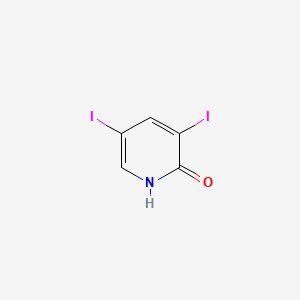

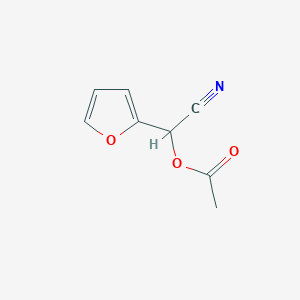

![molecular formula C14H25NO B1267252 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine CAS No. 887405-40-5](/img/structure/B1267252.png)

2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of related adamantane derivatives involves complex reactions that include Grignard reactions, oxidation, and reductive imination processes. For example, a method for synthesizing derivatives like 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one, which itself is prepared by a Grignard reaction, demonstrates the intricate steps involved in the synthesis of adamantane-based compounds (Pan et al., 2013).

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been a subject of interest due to their unique cage-like configuration. Studies involving the analysis of hydrogen bonding and molecular orbital studies of N, N-dimethyl-1-adamantamine-hydrogen fluoride and its hydrates offer insights into the complex structural characteristics of such molecules (Harmon et al., 2002).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, including oxidation, which leads to the formation of unique compounds. For instance, oxidation of 5-(1-adamantyl)-5-tert-butyltetrathiolane with dimethyldioxirane results in the formation of dithiirane 1-oxides, showcasing the reactive nature and versatility of adamantane-based compounds in chemical synthesis (Ishii et al., 2000).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. The unique structure of adamantane contributes to its notable physical characteristics, which include high thermal stability and a distinct melting point, although specific studies on “2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine” regarding these aspects are limited in the available literature.

Chemical Properties Analysis

The chemical properties of adamantane derivatives, including acidity, basicity, reactivity with other chemical entities, and their behavior under different chemical conditions, are essential for understanding their applications and reactions. For example, the reactivity of adamantane-based compounds with aminoxyls and dioxiranes in the formation of methoxyamine derivatives highlights their chemical versatility and the potential for creating a wide range of compounds (Dinoi et al., 1998).

Scientific Research Applications

-

Catalyst Development : Adamantane derivatives are used in the development of catalysts . Their unique structural properties make them effective in this role . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.

-

Nanomaterials : Adamantane derivatives are used in the development of nanomaterials . They have unique stimulus-responsive properties that make them useful in this field . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.

-

Synthesis of Functional Adamantane Derivatives : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.

-

Development of Monomers : Unsaturated adamantane derivatives are used in the development of monomers . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.

-

Creation of High-Energy Fuels and Oils : Unsaturated adamantane derivatives are used in the creation of thermally stable and high-energy fuels and oils . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.

-

Polymerization Reactions : Unsaturated adamantane derivatives are used in polymerization reactions . They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

-

Bioactive Compounds : Unsaturated adamantane derivatives are used in the creation of bioactive compounds . They have potential applications in medicinal chemistry .

-

Higher Diamond-Like Bulky Polymers : Unsaturated adamantane derivatives are used in the creation of higher diamond-like bulky polymers such as diamondoids . These materials have potential applications in nanotechnology .

-

Synthetic Nanodiamonds : Unsaturated adamantane derivatives are used in the creation of synthetic nanodiamonds . These materials have potential applications in various fields, including electronics and medicine .

-

Quantum-Chemical Calculations : Unsaturated adamantane derivatives are used in quantum-chemical calculations . These calculations are used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .

-

Catalytic Transformations : Unsaturated adamantane derivatives are used in catalytic transformations . They have potential applications in various fields, including chemical synthesis .

-

Polymerization Reactions : Unsaturated adamantane derivatives are used in polymerization reactions . They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

-

Bioactive Compounds : Unsaturated adamantane derivatives are used in the creation of bioactive compounds . They have potential applications in medicinal chemistry .

-

Higher Diamond-Like Bulky Polymers : Unsaturated adamantane derivatives are used in the creation of higher diamond-like bulky polymers such as diamondoids . These materials have potential applications in nanotechnology .

-

Synthetic Nanodiamonds : Unsaturated adamantane derivatives are used in the creation of synthetic nanodiamonds . These materials have potential applications in various fields, including electronics and medicine .

-

Quantum-Chemical Calculations : Unsaturated adamantane derivatives are used in quantum-chemical calculations . These calculations are used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .

-

Catalytic Transformations : Unsaturated adamantane derivatives are used in catalytic transformations . They have potential applications in various fields, including chemical synthesis .

Future Directions

properties

IUPAC Name |

2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMVAGRSICDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307619 |

Source

|

| Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine | |

CAS RN |

887405-40-5 |

Source

|

| Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

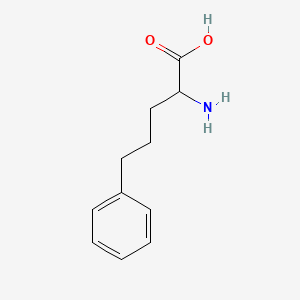

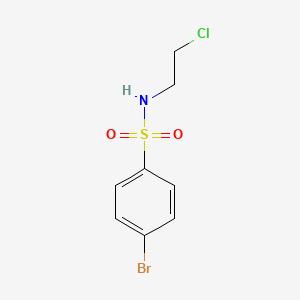

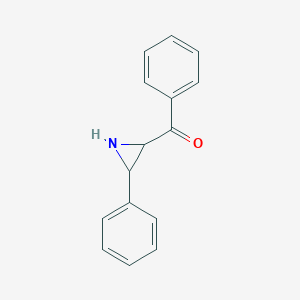

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

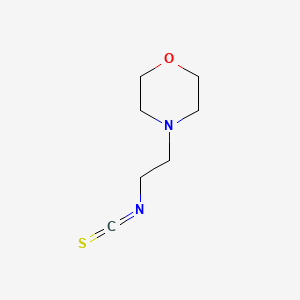

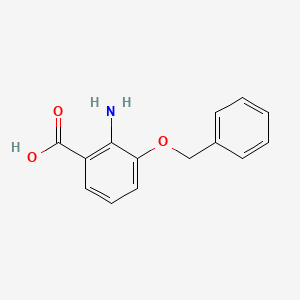

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

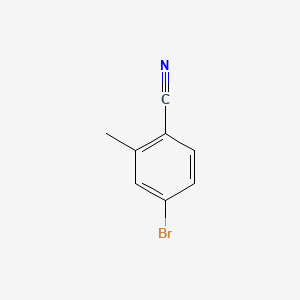

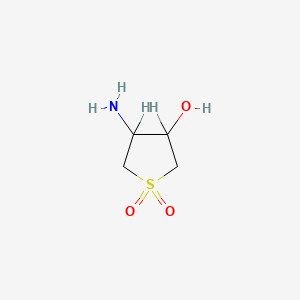

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)